![molecular formula C12H9FN2O2S B1312056 3-[(4-Fluorophenyl)thio]-5-nitroaniline CAS No. 310451-79-7](/img/structure/B1312056.png)

3-[(4-Fluorophenyl)thio]-5-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

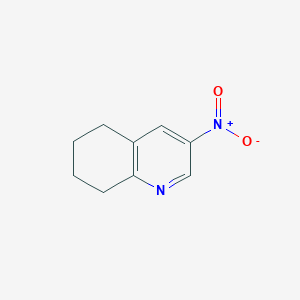

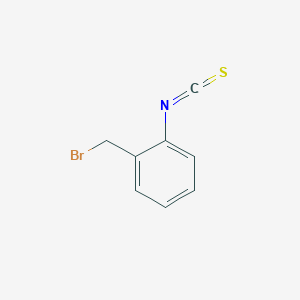

“3-[(4-Fluorophenyl)thio]-5-nitroaniline” is a biochemical used for proteomics research . It has a molecular weight of 264.28 and its molecular formula is C12H9FN2O2S .

Molecular Structure Analysis

The molecular structure of “3-[(4-Fluorophenyl)thio]-5-nitroaniline” can be represented by the SMILES string: C1=CC(=CC=C1F)SC2=CC(=CC(=C2)N+[O-])N .Aplicaciones Científicas De Investigación

Application in Organic Chemistry

Field

Application

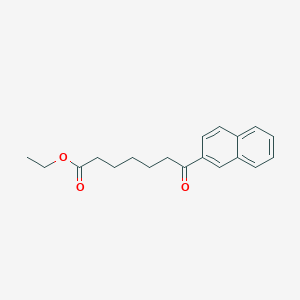

The compound “3-((4-FLUOROPHENYL)THIO)-1-(2-NAPHTHYL)-1-PROPANONE” is a chemical with a similar structure . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Method of Application

The specific methods of application or experimental procedures for this compound are not provided by the supplier . Researchers who purchase this product assume responsibility for confirming its identity and/or purity .

Results or Outcomes

Sigma-Aldrich does not collect analytical data for this product . Therefore, the results or outcomes obtained from its use are not available .

Application in Medicinal Chemistry

Field

Application

A derivative of “4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione” was obtained by reacting it with corresponding benzaldehydes with various substituents at position 4 . These new derivatives have shown promise in the treatment of infectious diseases .

Method of Application

The specific methods of application or experimental procedures involve the reaction of “4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione” with corresponding benzaldehydes .

Results or Outcomes

Several new substances have shown moderate antifungal activity against Candida spp . The highest activity directed against C. albicans was shown by a compound with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .

Application in Cancer Research

Field

Application

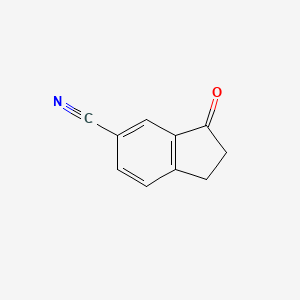

A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . These synthesized compounds were screened for anticancer activity .

Method of Application

The specific methods of application or experimental procedures involve the cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .

Results or Outcomes

The IC50 values of the most active compound (7h) observed for in-vitro anti-cancer activities were 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively . Most active compounds were found to be less toxic, which were determined by MTT assay method with normal cell line (L292) .

Application in Chemical Synthesis

Field

Application

The compound “3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride” is a chemical with a similar structure . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Propiedades

IUPAC Name |

3-(4-fluorophenyl)sulfanyl-5-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2S/c13-8-1-3-11(4-2-8)18-12-6-9(14)5-10(7-12)15(16)17/h1-7H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJBRMJZDNGXEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SC2=CC(=CC(=C2)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501261735 |

Source

|

| Record name | 3-[(4-Fluorophenyl)thio]-5-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Fluorophenyl)thio]-5-nitroaniline | |

CAS RN |

310451-79-7 |

Source

|

| Record name | 3-[(4-Fluorophenyl)thio]-5-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=310451-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(4-Fluorophenyl)thio]-5-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B1311974.png)

![Hexanoic acid, 6-[(1-oxononyl)amino]-](/img/structure/B1311979.png)